molecular formula C24H20Cl2N2O2 B11212948 9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11212948
M. Wt: 439.3 g/mol
InChI Key: MYZOPMPZJVTFQF-UHFFFAOYSA-N
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Description

9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes chloro, chlorophenyl, and ethoxyphenyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents, solvents, and catalysts to achieve the desired product. For instance, the use of density functional theory (DFT) with the B3LYP/6-31++G(d,p) method has been reported for optimizing the geometry of similar compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated compounds.

Scientific Research Applications

9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its interaction with specific molecular targets.

    Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown its potential binding affinity to proteins such as PPAR-gamma and adenosine A2A . These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with chloro and ethoxyphenyl groups. Examples include:

Uniqueness

The uniqueness of 9-Chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H20Cl2N2O2

Molecular Weight

439.3 g/mol

IUPAC Name

9-chloro-5-(3-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O2/c1-2-29-19-9-6-15(7-10-19)21-14-22-20-13-18(26)8-11-23(20)30-24(28(22)27-21)16-4-3-5-17(25)12-16/h3-13,22,24H,2,14H2,1H3

InChI Key

MYZOPMPZJVTFQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl

Origin of Product

United States

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